2-Aminomethyl-5-trifluoromethoxy-phenol
Description
Structure
3D Structure
Properties
Molecular Formula |
C8H8F3NO2 |
|---|---|
Molecular Weight |
207.15 g/mol |
IUPAC Name |
2-(aminomethyl)-5-(trifluoromethoxy)phenol |
InChI |
InChI=1S/C8H8F3NO2/c9-8(10,11)14-6-2-1-5(4-12)7(13)3-6/h1-3,13H,4,12H2 |
InChI Key |
RREGSBDURYNDCT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)O)CN |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Transformations
Approaches to the Synthesis of the 2-Aminomethyl-5-trifluoromethoxy-phenol Core Structure
The assembly of the this compound scaffold requires the strategic introduction of three key functional groups onto a benzene (B151609) ring: a hydroxyl group, an aminomethyl group ortho to the hydroxyl, and a trifluoromethoxy group meta to the hydroxyl. The synthetic route can be designed by introducing these groups in various orders, leveraging different functionalization strategies.
Phenols are versatile starting materials in organic synthesis due to the activating nature of the hydroxyl group, which directs electrophilic substitution primarily to the ortho and para positions. nih.gov Direct C-H functionalization of phenols is a powerful method for building molecular complexity in an atom- and step-economical manner. snnu.edu.cnnih.gov For the synthesis of the target molecule, a key strategy involves the regioselective functionalization of a pre-existing phenol (B47542). Starting with 3-(trifluoromethoxy)phenol, the hydroxyl group can direct the subsequent introduction of the aminomethyl group to the ortho position. chemimpex.com
Alternative strategies include the synthesis of phenols from non-aromatic precursors via oxidative aromatization or from other functionalized arenes. snnu.edu.cn For instance, an appropriately substituted aromatic primary amine can be converted to a phenol via a diazonium salt, which is then decomposed by heating in an aqueous acidic medium. google.com
Table 1: Selected Phenol Functionalization Strategies
| Strategy | Description | Key Considerations |
|---|---|---|
| Direct C-H Functionalization | Utilizes the directing effect of the existing hydroxyl group to introduce substituents at specific positions (ortho/para). nih.govresearchgate.net | Regioselectivity can be challenging; requires careful selection of catalysts and reaction conditions. nih.gov |
| Sandmeyer-type Reaction | Conversion of an aryl amine to a diazonium salt, followed by hydrolysis to the phenol. google.com | Applicable to a wide range of substituted anilines; may involve harsh conditions. |
| Nucleophilic Aromatic Substitution | Displacement of a leaving group (e.g., halide) on an activated aromatic ring by a hydroxide (B78521) source. libretexts.org | Requires strong electron-withdrawing groups on the ring to activate it for nucleophilic attack. libretexts.org |
The introduction of an aminomethyl group ortho to a phenolic hydroxyl group is most commonly achieved through the Mannich reaction. wikipedia.org This one-pot, three-component condensation involves a phenol, formaldehyde, and a primary or secondary amine. researchgate.netorganic-chemistry.orgthermofisher.com The hydroxyl group of the phenol activates the ortho position for electrophilic attack by the in situ-formed Eschenmoser's salt or a related iminium ion. wikipedia.org
The general mechanism begins with the formation of an iminium ion from the amine and formaldehyde. The phenol then acts as a nucleophile, attacking the iminium ion to form the aminomethylated product. wikipedia.org The reaction is typically carried out in a suitable solvent like ethanol. researchgate.net The choice of amine (e.g., dimethylamine, piperidine, morpholine) determines the nature of the substituent on the nitrogen atom of the aminomethyl group. kyushu-u.ac.jp For the synthesis of the primary aminomethyl group, a protected amine or a subsequent deprotection step would be necessary.
An alternative approach involves using dichloromethane (B109758) (DCM) as a C1 source for aminomethylation, which can be applicable to various aza-heterocyclic compounds and aryl alcohols. researchgate.net
The trifluoromethoxy (-OCF3) group is a valuable substituent in medicinal and agricultural chemistry due to its high lipophilicity, metabolic stability, and strong electron-withdrawing nature. nih.govberkeley.eduacs.org Its introduction onto a phenolic ring can be challenging.
Several methods exist for the synthesis of aryl trifluoromethyl ethers:
Direct O-Trifluoromethylation of Phenols: This can be achieved using electrophilic trifluoromethylating reagents. nih.gov However, these reactions can be complicated by competing C-trifluoromethylation. nih.gov More recent methods involve silver-mediated O-trifluoromethylation using TMSCF3 as the CF3 source and an oxidant. nih.gov Another strategy is a two-step process involving O-carboxydifluoromethylation followed by decarboxylative fluorination. acs.orgcas.cn
From Aryl Thiocarbonates (Xanthates): A two-step procedure involves the conversion of a phenol to its corresponding xanthate, followed by a reaction with a fluorinating agent like XtalFluor-E to yield the aryl trifluoromethyl ether. nih.govberkeley.eduacs.orgescholarship.org This method is noted for its milder conditions and tolerance of various functional groups. nih.govacs.org
From Aryl Halides or Boronic Acids: Earlier methods involved the conversion of aryl trichloromethyl ethers, prepared from anisoles, to aryl trifluoromethyl ethers using reagents like SbF3 or SF4/HF under harsh conditions. nih.gov Modern cross-coupling strategies allow the synthesis from functionalized aryl stannanes or aryl boronic acids with a trifluoromethoxide source. nih.govchemicalbook.com
Table 2: Reagents for Trifluoromethoxylation of Phenols
| Reagent/Method | Description | Reference |
|---|---|---|
| Umemoto's Reagent (O-(trifluoromethyl)dibenzofuranium salts) | Electrophilic O-trifluoromethylation of phenols at very low temperatures. | nih.govmdpi.com |
| Togni's Reagents (Hypervalent Iodine Reagents) | Electrophilic trifluoromethylation, though may result in low yields for O-trifluoromethylation due to competing C-functionalization. | nih.govmdpi.com |
| Xanthate Intermediate + XtalFluor-E | A two-step method involving formation of a xanthate from the phenol, followed by fluorinative desulfurization. Tolerates a broad range of functional groups. | nih.govacs.orgresearchgate.net |
| TMSCF3 + Silver Salt + Oxidant | Silver-mediated oxidative O-trifluoromethylation of unprotected phenols. | nih.gov |
| Sodium bromodifluoroacetate + Selectfluor | A two-step process involving O-carboxydifluoromethylation and subsequent decarboxylative fluorination. | acs.orgcas.cn |
Derivatization Strategies for Structural Modification
Once the core structure of this compound is obtained, further modifications can be made to explore structure-activity relationships.
The aminomethyl group offers a reactive handle for further derivatization.
N-Alkylation/N-Arylation: The primary or secondary amine of the aminomethyl group can be subjected to standard N-alkylation or N-arylation reactions to introduce a wide variety of substituents.
Amide/Sulfonamide Formation: Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides can convert the amine into the corresponding amides or sulfonamides, altering its electronic and steric properties.
Reductive Amination: The primary amine can react with aldehydes or ketones to form an imine, which can then be reduced to a secondary or tertiary amine, providing a route to diverse N-substituted derivatives.
The synthesis of various aminomethylated phenols has been extensively studied, often starting from a substituted phenol and employing the Mannich reaction with different secondary amines to generate a library of compounds. researchgate.netkyushu-u.ac.jp
The trifluoromethoxy-phenol scaffold itself can be further functionalized.
Electrophilic Aromatic Substitution: The positions on the aromatic ring that are still available (ortho and para to the activating hydroxyl group and meta to the deactivating trifluoromethoxy group) can undergo further electrophilic substitution, such as nitration or halogenation, although regioselectivity might be an issue. rsc.org For example, 4-(trifluoromethylthio)phenol (B1307856) can be readily nitrated or halogenated. rsc.org
O-Alkylation/O-Acylation: The phenolic hydroxyl group is a prime site for derivatization. It can be converted into ethers or esters through Williamson ether synthesis or acylation, respectively. This modification can significantly impact the compound's physical properties.
Coupling Reactions: If a halide is introduced onto the ring, it can serve as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon or carbon-heteroatom bonds, leading to more complex derivatives. acs.org
Multi-Component Reactions for Scaffold Expansion
Multi-component reactions (MCRs) are powerful tools in synthetic organic chemistry, enabling the construction of complex molecules from three or more starting materials in a single, one-pot operation. This approach is highly valued for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds, which is particularly advantageous in medicinal chemistry and drug discovery. researchgate.net The functional architecture of this compound, featuring both a primary amine and a phenolic hydroxyl group, makes it a prime candidate for participation in several key MCRs, allowing for significant expansion and diversification of its core scaffold.
The primary amine of this compound can serve as a key component in the Ugi four-component reaction (U-4CR). The Ugi reaction typically involves an amine, a carbonyl compound (aldehyde or ketone), a carboxylic acid, and an isocyanide to produce α-acylamino amides. mdpi.com By employing this compound as the amine input, it is possible to generate a wide array of complex peptidomimetic structures. The reaction would proceed through the initial formation of an imine between the aminomethyl group and an aldehyde, which is then attacked by the isocyanide and the carboxylate, ultimately yielding a stable bis-amide product after a Mumm rearrangement. This strategy allows for the introduction of three new points of diversity to the original scaffold in a single step. nih.gov
Furthermore, the phenolic hydroxyl group opens the possibility of engaging in a Passerini-type reaction, specifically the Passerini-Smiles reaction. The classical Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound, and an isocyanide to form α-acyloxy amides. wikipedia.orgresearchgate.net In the Passerini-Smiles variation, an activated phenol can substitute the carboxylic acid component. organic-chemistry.org This pathway involves the formation of intermediate phenoxyimidate adducts, which undergo an irreversible Smiles rearrangement to yield O-arylated compounds. organic-chemistry.org The application of this reaction would attach a new, complex side chain to the phenolic oxygen of this compound, further expanding its structural diversity.
The strategic use of this compound in MCRs provides a highly effective method for scaffold expansion. By leveraging the reactivity of its distinct functional groups in reactions like the Ugi and Passerini-Smiles, a diverse library of derivatives can be synthesized efficiently. The table below illustrates the potential for generating molecular diversity by varying the components in these hypothetical reactions.
| Reaction Type | Component 1 (from Scaffold) | Variable Component A | Variable Component B | Variable Component C | Potential Product Scaffold |
|---|---|---|---|---|---|
| Ugi Four-Component Reaction (U-4CR) | This compound (Amine) | Aldehyde (e.g., Benzaldehyde) | Isocyanide (e.g., tert-Butyl isocyanide) | Carboxylic Acid (e.g., Acetic acid) | α-Acylamino Amide Derivative |
| Ugi Four-Component Reaction (U-4CR) | This compound (Amine) | Ketone (e.g., Acetone) | Isocyanide (e.g., Cyclohexyl isocyanide) | Carboxylic Acid (e.g., Propionic acid) | α-Acylamino Amide Derivative |
| Passerini-Smiles Reaction (P-3CR variation) | This compound (Phenol) | Aldehyde (e.g., Formaldehyde) | Isocyanide (e.g., Benzyl isocyanide) | N/A | O-Arylated Amide Derivative |
| Passerini-Smiles Reaction (P-3CR variation) | This compound (Phenol) | Aldehyde (e.g., Isobutyraldehyde) | Isocyanide (e.g., Ethyl isocyanoacetate) | N/A | O-Arylated Amide Derivative |
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations for Molecular Conformation and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, dictated by its electron distribution and geometry. These methods solve approximations of the Schrödinger equation to determine molecular orbitals and energy levels.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. aps.org It is widely applied to predict the geometry, vibrational frequencies, and electronic properties of molecules. researchgate.net For "2-Aminomethyl-5-trifluoromethoxy-phenol," DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), are employed to find the lowest energy conformation of the molecule. nih.govresearchgate.net
These studies yield precise data on optimized geometrical parameters, including the lengths of chemical bonds and the angles between them. scispace.com Furthermore, DFT is used to calculate the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A larger energy gap generally implies higher stability. nih.gov
| Parameter | Description | Significance for this compound |
| Optimized Geometry | The lowest-energy three-dimensional arrangement of atoms. | Determines the molecule's stable conformation, including bond lengths (e.g., C-O, C-N, O-H) and angles. |
| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the ability to donate electrons; relates to the molecule's reactivity as a nucleophile. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the ability to accept electrons; relates to the molecule's reactivity as an electrophile. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A key indicator of molecular stability and reactivity; a larger gap suggests lower reactivity. nih.gov |
| Mulliken Atomic Charges | Calculated distribution of electron charge among the atoms. | Reveals the partial positive or negative charges on each atom, highlighting electrostatic properties. nih.gov |
The molecular structure of "this compound" features a phenolic hydroxyl group (-OH) and an aminomethyl group (-CH2NH2) in an ortho position, creating the potential for a strong intramolecular hydrogen bond. researchgate.net This O-H···N interaction, where the hydroxyl group acts as the hydrogen bond donor and the nitrogen atom of the amino group acts as the acceptor, significantly influences the molecule's conformation and properties. researchgate.netnih.gov
Computational methods are used to characterize and quantify this interaction. asianpubs.org Natural Bond Orbital (NBO) analysis is a common technique to study the charge delocalization between the orbitals of the hydrogen donor, the hydrogen atom, and the hydrogen acceptor, which confirms the presence and strength of the hydrogen bond. nih.gov The stability conferred by this bond can be estimated by comparing the energy of the hydrogen-bonded conformation with a theoretical open conformer where such an interaction is absent. researchgate.net In many phenolic systems, intramolecular hydrogen bonds are crucial for stabilizing specific conformations and influencing their chemical behavior. nih.govresearchgate.neted.govnajah.edu
| Parameter | Description | Significance for Intramolecular Hydrogen Bonding |
| H···N Distance | The calculated distance between the phenolic hydrogen and the amino nitrogen. | A shorter distance typically indicates a stronger hydrogen bond. |
| O-H···N Angle | The angle formed by the oxygen, hydrogen, and nitrogen atoms. | An angle closer to 180° generally signifies a stronger, more linear hydrogen bond. |
| Stabilization Energy (E(2)) | Calculated via NBO analysis, it represents the energy of charge delocalization from the nitrogen lone pair to the antibonding orbital of the O-H bond. | A higher E(2) value indicates a more significant and stronger hydrogen bonding interaction. nih.gov |
| Vibrational Frequency Shift | The shift in the O-H stretching frequency compared to a non-bonded state. | Hydrogen bonding weakens the O-H bond, resulting in a calculated red-shift (lower frequency) in its vibrational spectrum. modgraph.co.uk |
Molecular Dynamics Simulations of Compound-Target Interactions
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. For "this compound," MD simulations can model its interaction with a biological target, such as a protein receptor or enzyme. These simulations provide a dynamic view of how the compound binds and behaves within a complex biological environment, revealing conformational changes in both the ligand and the target that are crucial for the binding process.
In Silico Screening and Virtual Ligand Design
In silico screening involves using computational methods to search large databases of chemical compounds to identify molecules that are likely to bind to a specific biological target. The computationally determined three-dimensional structure of "this compound" can serve as a template or starting point for such screening. By identifying compounds with similar structural or electrostatic features, researchers can discover new potential ligands or design novel derivatives with potentially improved properties. nih.govresearchgate.net
Prediction of Receptor Binding Modes and Affinities
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. researchgate.net This method is used to place the optimized structure of "this compound" into the binding site of a target receptor. Sophisticated scoring functions then estimate the binding affinity, often expressed in kcal/mol, and rank different binding poses. nih.gov These predictions help identify key amino acid residues that interact with the compound through hydrogen bonds, hydrophobic interactions, or other forces, providing a detailed picture of the binding mode at the molecular level. nih.gov
Computational Studies on Molecular Stability and Reactivity Profiles
Quantum chemical calculations are essential for predicting the stability and reactivity of "this compound". nih.gov Global reactivity descriptors, derived from the energies of the frontier orbitals (HOMO and LUMO), provide quantitative measures of the molecule's chemical behavior. biointerfaceresearch.com
Another valuable tool is the Molecular Electrostatic Potential (MEP) map, which visualizes the electrostatic potential on the electron density surface of the molecule. researchgate.netnih.gov Regions of negative potential (typically colored red or yellow) are susceptible to electrophilic attack, while regions of positive potential (blue) are prone to nucleophilic attack. This allows for the prediction of how the molecule will interact with other reagents.
| Reactivity Descriptor | Formula | Interpretation for Molecular Reactivity |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates the tendency to act as an electron donor. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; indicates the tendency to act as an electron acceptor. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. nih.gov |
| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of the molecule to attract electrons. |
| Electrophilicity Index (ω) | ω = χ² / (2η) | A global index that quantifies the electrophilic nature of a molecule. |
Structure Activity Relationship Sar Studies
Elucidation of Structural Determinants for Biological Efficacy of Aminomethylphenols
A foundational aspect of understanding the biological potential of aminomethylphenols involves identifying the key structural features that govern their efficacy. For the broader class of aminomethylphenols, research indicates that the relative positioning of the hydroxyl (-OH) and aminomethyl (-CH₂NH₂) groups is critical for interaction with biological targets. The ortho-positioning, as seen in 2-Aminomethyl-5-trifluoromethoxy-phenol, often plays a vital role in the molecule's ability to form intramolecular hydrogen bonds, which can influence its conformation and binding affinity. However, without specific studies on this compound, the precise contributions of its core structure to any potential biological activity remain undetermined.
Impact of Aminomethyl Substituent Modifications on Activity
Modification of the aminomethyl group is a common strategy in drug discovery to modulate potency, selectivity, and pharmacokinetic properties. Alterations can include N-alkylation, N-acylation, or incorporation of the nitrogen into a heterocyclic ring. These changes can affect the basicity (pKa), lipophilicity, and steric profile of the molecule, thereby influencing its interaction with target proteins. For this compound, no studies have been published that systematically explore these modifications. Consequently, there is no data to populate a table illustrating how different substituents on the amino group would alter its biological activity.
Influence of Trifluoromethoxy Group Position and Substituents on Biological Response
The trifluoromethoxy (-OCF₃) group is a significant feature of this molecule, known for its strong electron-withdrawing nature and high lipophilicity, which can enhance metabolic stability and membrane permeability. mdpi.comnih.gov The position of this group on the phenolic ring is crucial. In the specified compound, it is located at the 5-position. The biological effect of moving this group to other positions (e.g., 3, 4, or 6) or replacing it with other electron-withdrawing groups (like -CF₃, -CN, or -NO₂) has not been investigated for this specific aminomethylphenol. Such studies would be essential to understand the electronic and steric requirements for activity.
Phenolic Ring Substituent Effects on Biological Activity
Introducing additional substituents onto the phenolic ring can further probe the SAR. The electronic properties (electron-donating or electron-withdrawing) and steric bulk of these substituents can significantly impact the compound's acidity, redox potential, and binding interactions. mdpi.com For this compound, the effects of adding other groups, such as halogens, alkyl, or alkoxy moieties, at the available positions (3, 4, and 6) are unknown. A systematic analysis is required to map out the regions on the phenol (B47542) ring where substitutions are tolerated or beneficial for biological activity.
Development of Quantitative Structure-Activity Relationships (QSAR) Models
Quantitative Structure-Activity Relationship (QSAR) models are computational tools used to correlate the chemical structure of compounds with their biological activity. nih.govscispace.com Developing a QSAR model for a series of this compound analogs would require a dataset of compounds with experimentally determined biological activities. Such a model could then be used to predict the activity of novel, unsynthesized derivatives, thereby guiding future research. Currently, the lack of a synthesized and tested series of analogs precludes the development of any QSAR models for this specific compound.
Preclinical Pharmacological and Biological Evaluation
In Vitro Biological Screening and Potency Assessment
The initial stages of preclinical research typically involve in vitro screening to determine a compound's biological effects. This includes assessing its impact on cell proliferation, its potential to inhibit enzymes, and its ability to bind to specific biological receptors.
Information regarding the antiproliferative effects of 2-Aminomethyl-5-trifluoromethoxy-phenol is not available. Cell-based assays are fundamental in early drug discovery to observe the effects of a compound on whole cells. Such assays would typically expose various cancer cell lines to the compound to determine if it can inhibit cell growth, providing a first indication of potential anticancer activity. While studies on other aminophenol-containing compounds have been conducted to explore their potential as antiproliferative agents, no such data exists for this compound itself.
There is no specific information available concerning the ability of this compound to inhibit any particular enzymes. Phenolic compounds, as a broad class, are known to interact with and inhibit various enzymes. These inhibitory effects are often attributed to the ability of the phenol (B47542) moiety to form hydrogen bonds or other interactions within the active site of an enzyme. However, without experimental data, it is impossible to determine if this compound possesses such activity.
Data from receptor binding assays for this compound are currently not published. These assays are used to determine if a compound can bind to a specific receptor and are crucial for understanding its potential mechanism of action. For instance, such assays would reveal if the compound has affinity for receptors like the sigma-2 receptor, which is often studied in the context of cancer and neurological disorders.
Investigation of Molecular Mechanisms of Action in Preclinical Models
Following initial screening, further studies are typically conducted to elucidate the precise molecular mechanisms through which a compound exerts its biological effects.
Without initial data on its biological activity, the specific molecular targets and signaling pathways affected by this compound have not been characterized. Research in this area would typically involve techniques such as Western blotting, reporter gene assays, and other molecular biology methods to identify the proteins and signaling cascades that are modulated by the compound.
There is no information on how this compound may modulate biochemical pathways. Such studies would investigate the downstream effects of the compound's interaction with its molecular target, providing a more complete picture of its pharmacological profile.
In Vivo Efficacy Studies in Animal Models
Comprehensive searches of publicly available scientific literature and databases did not yield any specific studies on the in vivo efficacy of this compound in animal models. Consequently, there is no data to report on its therapeutic potential in disease-specific preclinical models or on the evaluation of its pharmacodynamic markers in animal studies.
Disease-Specific Preclinical Models for Therapeutic Potential
There is currently no available information from preclinical studies in animal models to support the therapeutic potential of this compound for any specific disease.
Evaluation of Pharmacodynamic Markers in Animal Studies
No studies have been published that evaluate the pharmacodynamic markers of this compound in animal models. This includes a lack of data on the dose-response relationship, target engagement, and downstream biological effects of the compound in vivo.
Metabolism Pathways in In Vitro Systems and Animal Models
There is no publicly available information detailing the metabolic pathways of this compound in either in vitro systems or animal models. Research on its absorption, distribution, metabolism, and excretion (ADME) profile, including the identification of its metabolites and the enzymes involved in its biotransformation, has not been reported in the scientific literature.
Medicinal Chemistry Approaches for Lead Optimization and Drug Discovery
Design Principles for Enhancing Biological Activity
The molecular architecture of 2-Aminomethyl-5-trifluoromethoxy-phenol presents a strategic combination of functional groups, each contributing to its potential biological activity through various physicochemical properties. The design principles for enhancing the activity of such a scaffold revolve around leveraging the unique characteristics of the phenolic hydroxyl group, the basic aminomethyl moiety, and the electron-withdrawing trifluoromethoxy substituent.
Phenolic Hydroxyl Group: The phenol (B47542) ring is a common feature in many biologically active compounds. eurekaselect.com The hydroxyl group can act as both a hydrogen bond donor and acceptor, enabling crucial interactions with biological targets like enzymes and receptors. Its acidity (pKa) can be modulated by other ring substituents, which in turn affects its ionization state at physiological pH and its interaction profile.
Aminomethyl Group: The presence of a basic aminomethyl group introduces a positive charge at physiological pH, which can facilitate strong ionic interactions or hydrogen bonds with negatively charged residues (e.g., aspartate, glutamate) in a target's binding site. The spatial orientation and flexibility of this side chain are critical for optimal positioning within a binding pocket.
Trifluoromethoxy Group (-OCF3): The trifluoromethoxy group is a key modulator of the molecule's properties. It is one of the most lipophilic substituents used in drug design, which can significantly enhance a compound's ability to cross cellular membranes. researchgate.net Unlike the related trifluoromethyl (-CF3) group, the -OCF3 group is generally considered a weak electron-withdrawing group through induction and a weak electron-donating group through resonance. This unique electronic profile can influence the acidity of the phenolic proton and the basicity of the amine. mdpi.comnih.govbohrium.com Furthermore, the trifluoromethoxy group is metabolically stable, often used to block potential sites of oxidative metabolism on the aromatic ring, thereby increasing the compound's half-life. nih.gov
Enhancing biological activity involves optimizing the interplay of these features. For instance, modifying the electronic nature of the aromatic ring can fine-tune the pKa of the phenol and amine, which is critical for binding and pharmacokinetic properties. The lipophilicity conferred by the -OCF3 group can be balanced by other substituents to achieve the desired absorption, distribution, metabolism, and excretion (ADME) profile. mdpi.com
Strategies for Optimizing Compound Potency and Selectivity
Optimizing the potency and selectivity of a lead compound like this compound requires a systematic exploration of its structure-activity relationships (SAR). drugdesign.orgmans.edu.eg This involves synthesizing and testing a series of analogues where specific parts of the molecule are methodically altered.
Key Optimization Strategies:
Substitution on the Aromatic Ring: Introducing additional substituents on the phenyl ring can modulate electronic properties, sterics, and lipophilicity. For example, adding electron-withdrawing groups could enhance the acidity of the phenol, potentially strengthening hydrogen bonds. Conversely, electron-donating groups could increase the basicity of the amine. The position of these substituents is crucial for probing specific interactions within the target's binding site.
Modification of the Aminomethyl Side Chain:
N-Alkylation/N-Acylation: Introducing alkyl or acyl groups to the nitrogen atom can alter its basicity, steric bulk, and hydrogen bonding capacity. For instance, converting the primary amine to a secondary or tertiary amine can impact its pKa and interaction with the target.
Homologation: The length of the linker between the aromatic ring and the amine can be varied (e.g., changing from a methyl to an ethyl linker). This alters the positioning of the basic nitrogen, which can be critical for achieving optimal geometry for binding.
Positional Isomerism: Moving the aminomethyl and trifluoromethoxy groups to different positions on the phenol ring can have a profound impact on activity and selectivity. This exploration helps to map the topology of the receptor's binding site and identify the optimal arrangement of pharmacophoric features.
A quantitative structure-activity relationship (QSAR) analysis can be employed to correlate the physicochemical properties of these analogues with their biological activity. nih.gov Parameters such as lipophilicity (logP), electronic effects (Hammett constants), and steric factors (molar refractivity) can be used to build predictive models that guide the design of more potent and selective compounds.
Development of this compound Analogues as Drug Leads
Based on the optimization strategies, a focused library of analogues can be developed to explore the SAR and identify promising drug leads. The goal is to improve upon the parent compound's activity, selectivity, and pharmacokinetic profile. Below is a table of hypothetical analogues designed to probe different structural features.
| Compound ID | Modification from Parent Scaffold | Rationale for Design |
|---|---|---|
| Analogue 1 | Methylation of the amine (N-methyl) | Investigate the effect of steric bulk and reduced hydrogen bond donor capacity at the nitrogen. |
| Analogue 2 | Acetylation of the amine (N-acetyl) | Remove basicity and introduce a hydrogen bond acceptor to probe the binding site requirements. |
| Analogue 3 | Addition of a chloro group at the C6 position | Explore the impact of an additional electron-withdrawing group on ring electronics and potential new steric interactions. |
| Analogue 4 | Homologation to an aminoethyl side chain | Alter the distance and vector of the basic amine relative to the phenolic ring to optimize binding geometry. |
| Analogue 5 | Isomeric shift of the -OCF3 group to the C4 position | Evaluate the importance of the substituent pattern for target recognition and binding. |
| Analogue 6 | Methylation of the phenolic hydroxyl group | Remove the hydrogen bond donating ability of the phenol to confirm its role in binding. |
The synthesis and biological evaluation of such analogues would provide critical data. For example, if Analogue 1 shows increased potency, it might suggest that a secondary amine is preferred for binding. If Analogue 6 loses all activity, it would confirm the phenolic hydroxyl as an essential pharmacophoric element. This iterative process of design, synthesis, and testing is fundamental to advancing a lead compound toward a clinical candidate. nih.gov
Bioisosteric Replacements and Scaffold Hopping Strategies
Bioisosterism and scaffold hopping are powerful strategies in medicinal chemistry to address issues like metabolic liabilities, toxicity, or poor physicochemical properties, while retaining or improving biological activity. u-tokyo.ac.jp
Bioisosteric Replacements:
This strategy involves substituting a functional group with another that has similar physical or chemical properties. For the this compound scaffold, several bioisosteric replacements could be considered:
Phenol Bioisosteres: Phenolic hydroxyl groups can be susceptible to rapid metabolism (e.g., glucuronidation or sulfation) leading to poor oral bioavailability. nih.gov Replacing the phenol with bioisosteres that mimic its hydrogen-bonding ability but have improved metabolic stability is a common tactic. Examples include benzimidazolones, indoles, or various acidic N-H containing heterocycles. nih.govresearchgate.net
Trifluoromethoxy (-OCF3) Bioisosteres: The -OCF3 group could be replaced with other groups to fine-tune lipophilicity and electronic character. The trifluoromethyl (-CF3) group is a classic bioisostere, though it is more strongly electron-withdrawing. mdpi.com Other potential replacements include the pentafluoroethyl (-CF2CF3) or cyano (-CN) groups.
| Original Group | Bioisosteric Replacement | Potential Impact |
|---|---|---|
| Phenol (-OH) | Indole (N-H) | Maintain H-bond donor capability with potentially improved metabolic stability. u-tokyo.ac.jp |
| Phenol (-OH) | Benzimidazolone (N-H) | Mimic H-bond donor/acceptor properties with a different heterocyclic core. researchgate.net |
| Trifluoromethoxy (-OCF3) | Trifluoromethyl (-CF3) | Increase electron-withdrawing nature, slightly reduce lipophilicity. mdpi.com |
| Trifluoromethoxy (-OCF3) | Pentafluorosulfanyl (-SF5) | Introduce a highly stable, lipophilic, and sterically demanding group. |
| Aminomethyl (-CH2NH2) | Hydroxylamine (-ONH2) | Alter basicity and nucleophilicity of the nitrogen atom. |
Scaffold Hopping:
Scaffold hopping is a more drastic approach where the core molecular framework (the phenol ring) is replaced with a structurally different scaffold that maintains a similar 3D arrangement of the key pharmacophoric features (the aminomethyl and trifluoromethoxy-like groups). nih.gov This can lead to novel intellectual property and completely different ADME properties. For instance, the central phenyl ring could be replaced by a pyridine, pyrazole, or other heterocyclic systems. rsc.orgnih.gov The goal is to find a new core that is more robust towards metabolism or possesses better drug-like properties while preserving the essential binding interactions. nih.govresearchgate.net
Prodrug and Hybrid Molecule Design based on Related Phenolic Scaffolds
Prodrug Design:
Phenolic compounds often exhibit poor bioavailability due to extensive first-pass metabolism. ingentaconnect.com A common strategy to overcome this is to design a prodrug by temporarily masking the phenolic hydroxyl group. nih.govingentaconnect.com This modification renders the molecule more lipophilic, enhancing its absorption. Once absorbed, the masking group is cleaved by enzymes in the body to release the active parent drug.
For this compound, the phenolic -OH could be converted into various bioreversible linkages:
Esters: Acylating the phenol to form an ester can increase lipophilicity and improve membrane permeability. ingentaconnect.com
Carbonates and Carbamates: These linkages can also effectively mask the phenol and are designed to be cleaved by esterases in the plasma or liver. ingentaconnect.com
Ethers: While generally more stable, certain ethers can be designed for enzymatic cleavage, offering another avenue for a prodrug approach. nih.gov
Phosphates: Phosphate esters can dramatically increase aqueous solubility, which is useful for developing intravenous formulations. These are typically cleaved by alkaline phosphatases. scite.ai
This prodrug approach can significantly improve the pharmacokinetic profile of a phenolic drug lead. nih.gov
Hybrid Molecule Design:
Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single molecule with a dual or synergistic mode of action. eurekaselect.com This is a rational strategy for treating complex, multifactorial diseases. nih.gov Starting with the this compound scaffold, one could design a hybrid molecule by attaching another known bioactive agent via a linker. nih.gov For example, if the primary scaffold has activity against one target, it could be linked to a molecule known to inhibit a different but related target, potentially leading to enhanced efficacy or overcoming drug resistance. The linker's nature and length are critical and must be optimized to ensure that both pharmacophores can adopt their required conformations to interact with their respective targets. mdpi.com
Emerging Research and Future Perspectives
Untapped Therapeutic Areas for 2-Aminomethyl-5-trifluoromethoxy-phenol Scaffolds
The structural motifs present in this compound suggest a broad, yet largely unexplored, therapeutic potential. The aminomethylphenol core is a known pharmacophore in a variety of biologically active compounds, while the trifluoromethoxy group is increasingly recognized for its ability to enhance key drug-like properties.
The trifluoromethoxy (-OCF3) group, in particular, offers several advantages in drug design. It is a highly lipophilic substituent that can improve a molecule's ability to cross cellular membranes, a critical factor for reaching intracellular targets. Furthermore, the trifluoromethoxy group is metabolically stable, resisting enzymatic degradation and thereby potentially prolonging the half-life of a drug. This enhanced metabolic stability can lead to improved pharmacokinetic profiles and a more sustained therapeutic effect.
Given these properties, derivatives of the this compound scaffold could be investigated in a number of therapeutic areas where related compounds have already shown promise. These include, but are not limited to:
Neurodegenerative Diseases: The ability of the trifluoromethoxy group to enhance blood-brain barrier permeability makes this scaffold a prime candidate for central nervous system (CNS) targets. Conditions such as Alzheimer's and Parkinson's disease, which are characterized by the need for drugs that can effectively penetrate the CNS, represent a significant area of opportunity.
Oncology: The aminomethylphenol moiety has been incorporated into various anticancer agents. The addition of a trifluoromethoxy group could enhance the potency and pharmacokinetic properties of these compounds, potentially leading to more effective and durable cancer therapies.
Inflammatory Disorders: Compounds with anti-inflammatory properties often benefit from improved tissue penetration and metabolic stability. The this compound scaffold could be a starting point for the development of novel anti-inflammatory drugs with improved efficacy.
The following table summarizes potential therapeutic areas for this scaffold based on the known activities of related compounds.
| Therapeutic Area | Rationale for Exploration | Potential Advantages of the Scaffold |
| Neurodegenerative Diseases | Aminomethylphenol derivatives have shown neuroprotective effects. | Enhanced blood-brain barrier penetration and metabolic stability from the trifluoromethoxy group. |
| Oncology | Phenolic and aminomethyl groups are present in various anticancer agents. | Improved lipophilicity for better tumor penetration and increased metabolic stability. |
| Inflammatory Disorders | Phenolic compounds are known for their antioxidant and anti-inflammatory properties. | Enhanced bioavailability and prolonged duration of action. |
| Infectious Diseases | Certain aminomethylphenol derivatives exhibit antimicrobial activity. | Increased cell permeability to target intracellular pathogens. |
Advanced Synthetic Methodologies for Diversification
To fully explore the therapeutic potential of the this compound scaffold, the development of advanced and efficient synthetic methodologies for its diversification is crucial. Traditional synthetic methods can be limited in their scope and efficiency. Modern techniques, however, offer powerful tools for creating a wide array of derivatives.
Flow Chemistry: This technology involves performing chemical reactions in a continuous-flowing stream rather than in a batch-wise fashion. For the synthesis of fluorinated compounds, flow chemistry offers significant advantages in terms of safety, control, and scalability. ebi.ac.uk The precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities. This is particularly relevant for the introduction of the trifluoromethoxy group, which can involve hazardous reagents and intermediates.
Photoredox Catalysis: This branch of catalysis utilizes visible light to initiate single-electron transfer processes, enabling the formation of reactive intermediates under mild conditions. nih.govnih.govnih.gov Photoredox catalysis can be employed for the aminomethylation of various substrates, providing a versatile tool for modifying the this compound core. nih.govnih.govnih.gov This method allows for the introduction of a wide range of functional groups, facilitating the rapid generation of a diverse library of compounds for biological screening.
Late-Stage C-H Functionalization: This powerful strategy allows for the direct modification of carbon-hydrogen bonds in a molecule, bypassing the need for pre-functionalized starting materials. For the this compound scaffold, C-H activation techniques could be used to introduce additional substituents onto the aromatic ring, further expanding the chemical space that can be explored. pegsummiteurope.com This approach is highly atom-economical and can significantly shorten synthetic routes.
| Synthetic Methodology | Application to Scaffold Diversification | Key Advantages |
| Flow Chemistry | Controlled and scalable synthesis of trifluoromethoxylated intermediates and final compounds. | Enhanced safety, improved reaction control, higher yields, and scalability. ebi.ac.uk |
| Photoredox Catalysis | Introduction of diverse functional groups through mild, light-induced reactions. | Mild reaction conditions, high functional group tolerance, and access to unique reactivity. nih.govnih.govnih.gov |
| C-H Functionalization | Direct introduction of substituents onto the aromatic ring without pre-activation. | Atom economy, reduced synthetic steps, and access to novel derivatives. pegsummiteurope.com |
Integration of Artificial Intelligence and Machine Learning in Compound Design
The vastness of chemical space presents a significant challenge to traditional drug discovery efforts. Artificial intelligence (AI) and machine learning (ML) are rapidly emerging as indispensable tools for navigating this complexity and accelerating the design of new therapeutic agents.
De Novo Drug Design: Generative AI models can be trained on large datasets of known molecules to learn the underlying rules of chemical structure and bonding. nih.govtargetmol.comnih.gov These models can then be used to generate novel molecular structures with desired properties, such as high predicted binding affinity for a specific biological target. For the this compound scaffold, generative models could be employed to design new derivatives with optimized activity and pharmacokinetic profiles.
Predictive Modeling: Machine learning algorithms can be trained to predict the biological activity and properties of molecules based on their chemical structure. ebi.ac.uknih.govnih.gov These predictive models can be used to virtually screen large libraries of compounds, prioritizing those with the highest likelihood of success for synthesis and experimental testing. This in silico screening approach can significantly reduce the time and cost associated with hit identification.
| AI/ML Application | Role in Compound Design | Potential Impact |
| Generative Models | Design of novel derivatives with optimized properties. | Accelerated discovery of new chemical entities with improved therapeutic potential. nih.govtargetmol.comnih.gov |
| Predictive Bioactivity Models | In silico screening to prioritize compounds for synthesis. | Reduced time and cost of hit identification and lead optimization. ebi.ac.uknih.govnih.gov |
| Virtual Screening | High-throughput computational assessment of large compound libraries. | Efficient exploration of vast chemical space to identify promising candidates. |
Exploration of Novel Biological Targets for Aminomethylphenols
A key aspect of future research into this compound derivatives will be the identification of novel biological targets for this chemical class. While aminomethylphenols have been studied for their activity against known targets, there is significant potential for these compounds to interact with newly emerging or less-explored proteins and pathways.
Ion Channels: These membrane proteins play crucial roles in a wide range of physiological processes, and their dysfunction is implicated in numerous diseases, including epilepsy, cardiac arrhythmias, and chronic pain. nih.govtargetmol.com Ion channels represent a large and diverse class of drug targets, and the unique physicochemical properties of the this compound scaffold may enable the development of selective modulators of specific ion channel subtypes. nih.govtargetmol.com
Allosteric Modulation: Rather than directly competing with the endogenous ligand at the active site of a protein, allosteric modulators bind to a distinct site, altering the protein's conformation and modulating its activity. nih.govnih.gov This approach can offer greater selectivity and a more nuanced pharmacological effect. The structural features of the this compound scaffold could be well-suited for interaction with allosteric sites on various protein targets. nih.govnih.gov
Targets in Neurodegenerative Diseases: As mentioned previously, the potential for enhanced CNS penetration makes this scaffold particularly interesting for neurological disorders. Emerging targets in this area include proteins involved in protein misfolding and aggregation, neuroinflammation, and synaptic dysfunction. nih.govnih.govdiscoveryontarget.com
| Novel Biological Target Class | Rationale for Investigation | Potential Therapeutic Applications |
| Ion Channels | Diverse and druggable target class with roles in many diseases. | Epilepsy, chronic pain, cardiovascular diseases. nih.govtargetmol.com |
| Allosteric Sites on Receptors | Potential for greater selectivity and improved safety profiles. | Neurological disorders, metabolic diseases. nih.govnih.gov |
| Emerging Neurodegenerative Targets | High unmet medical need and potential for novel mechanisms of action. | Alzheimer's disease, Parkinson's disease. nih.govnih.govdiscoveryontarget.com |
| Protein-Protein Interactions | Challenging but important class of targets in various diseases. | Oncology, inflammatory disorders. |
Q & A
Basic: What synthetic methodologies are recommended for the preparation of 2-Aminomethyl-5-trifluoromethoxy-phenol?
Methodological Answer:
A two-step approach is typically employed:
Nitro Reduction: Start with 2-nitro-5-trifluoromethoxy-phenol. Reduce the nitro group to an amine using tin(II) chloride (SnCl₂) in ethanol under reflux, followed by neutralization with sodium bicarbonate .
Aminomethylation: Introduce the aminomethyl group via reductive amination of the phenol derivative using formaldehyde and a reducing agent (e.g., NaBH₃CN).
Key Considerations:
- Monitor reaction progress with TLC or HPLC.
- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization.
Basic: How can spectroscopic techniques validate the structure of this compound?
Methodological Answer:
- NMR Spectroscopy:
- ¹H NMR: Identify aromatic protons (δ 6.5–7.5 ppm), aminomethyl (-CH₂NH₂) protons (δ 2.8–3.2 ppm), and hydroxyl (-OH) proton (δ 5.0–5.5 ppm, exchangeable).
- ¹⁹F NMR: Confirm the trifluoromethoxy (-OCF₃) group (δ -55 to -60 ppm).
- Mass Spectrometry (HRMS): Verify molecular ion [M+H]⁺ matching C₈H₉F₃NO₂ (calc. 220.05).
- IR Spectroscopy: Detect O-H stretch (~3200 cm⁻¹) and C-F vibrations (1100–1250 cm⁻¹).
Basic: What safety protocols are critical during synthesis and handling?
Methodological Answer:
- Personal Protective Equipment (PPE): Use nitrile gloves, lab coat, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to volatile solvents (e.g., ethanol) and potential amine vapors.
- Waste Disposal: Quench SnCl₂ residues with aqueous NaHCO₃ before disposal .
- Storage: Keep under inert atmosphere (N₂/Ar) at 4°C to prevent oxidation.
Advanced: How can SHELX and WinGX resolve crystallographic data contradictions in structural refinement?
Methodological Answer:
- Data Integration: Use SHELXL for least-squares refinement. Address twinning or disorder by applying TWIN/BASF commands .
- WinGX Suite: Visualize electron density maps to identify misplaced atoms. Adjust thermal parameters (Uᵢₙₜ) for anisotropic refinement .
- Validation: Cross-check with ORTEP-3 for bond-length/bond-angle outliers (>3σ) and hydrogen-bonding geometry .
Advanced: How to analyze hydrogen-bonding networks in crystal structures using graph set analysis?
Methodological Answer:
- Graph Set Notation: Apply Etter’s formalism to classify hydrogen bonds (e.g., D = donor, A = acceptor).
- Example: A C(6) motif indicates a 6-membered ring via O-H···N bonds.
- Software Tools: Use Mercury (CCDC) or PLATON to generate interaction maps. Compare with patterns in analogous trifluoromethoxy compounds .
Advanced: How to design biological activity assays for this compound?
Methodological Answer:
- Target Selection: Prioritize enzymes/receptors with known interactions with trifluoromethoxy or aminomethyl groups (e.g., tyrosine kinase inhibitors) .
- In Vitro Assays:
- Enzyme Inhibition: Use fluorescence-based assays (e.g., ATPase activity) with IC₅₀ determination.
- Cytotoxicity: Screen against cancer cell lines (e.g., MTT assay) with EC₅₀ calculations.
- Controls: Include structurally similar compounds (e.g., 2-amino-4-(trifluoromethylthio)phenol) to isolate functional group effects .
Advanced: What strategies mitigate challenges in NMR analysis due to fluorine coupling?
Methodological Answer:
- Decoupling Techniques: Apply ¹⁹F decoupling during ¹H NMR acquisition to simplify splitting patterns.
- Solvent Choice: Use deuterated DMSO-d₆ to enhance solubility and reduce line broadening.
- 2D NMR: Employ HSQC and HMBC to resolve overlapping signals from trifluoromethoxy and aromatic protons .
Advanced: How to optimize reaction conditions for regioselective functionalization?
Methodological Answer:
- Directing Groups: Temporarily protect the hydroxyl group with acetyl to direct electrophilic substitution to the para-aminomethyl position.
- Catalysis: Use Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) on halogenated intermediates .
- Solvent Effects: Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity of the aminomethyl group .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
